REACTION_CXSMILES
|
Cl[O-:2].[Na+].[OH-].[Na+].[C:6]([C:9]1[S:10][CH:11]=[C:12]([CH3:14])[CH:13]=1)(=[O:8])C>>[CH3:14][C:12]1[CH:13]=[C:9]([C:6]([OH:8])=[O:2])[S:10][CH:11]=1 |f:0.1,2.3|
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Name
|
|
Quantity
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92.6 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1SC=C(C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
After stirring for about 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
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Type
|
ADDITION
|
Details
|
After the addition
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Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
CUSTOM
|
Details
|
was carefully quenched by addition of a solution of sodium bisulfite (23 g) in water (150 mL)
|
Type
|
ADDITION
|
Details
|
the solution was acidified by addition of concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |